molecular formula C28H36O9 B576801 1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one CAS No. 13954-21-7

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one

Katalognummer: B576801
CAS-Nummer: 13954-21-7
Molekulargewicht: 516.587
InChI-Schlüssel: BPFVQEAIYXWDCA-JZGMYGTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. Barbaloin is an anthraquinone glycoside, and its heptamethyl ether derivative is characterized by the addition of multiple methoxy groups, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of barbaloin heptamethyl ether typically involves the methylation of barbaloin. This can be achieved through the reaction of barbaloin with methylating agents such as iodomethane (CH₃I) in the presence of a strong base like sodium hydride (NaH) or silver oxide (Ag₂O) . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of barbaloin heptamethyl ether may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful control of reaction parameters to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the anthraquinone skeleton, potentially altering its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can produce aloetic acid, chrysammic acid, and picric acid .

Wissenschaftliche Forschungsanwendungen

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one can be compared with other anthraquinone derivatives such as:

This compound is unique due to its multiple methoxy groups, which can enhance its solubility and biological activity compared to its non-methylated counterparts.

Eigenschaften

CAS-Nummer

13954-21-7

Molekularformel

C28H36O9

Molekulargewicht

516.587

IUPAC-Name

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one

InChI

InChI=1S/C28H36O9/c1-30-13-15-11-17-21(26-28(36-7)27(35-6)25(34-5)20(37-26)14-31-2)16-9-8-10-18(32-3)22(16)24(29)23(17)19(12-15)33-4/h8-12,20-21,25-28H,13-14H2,1-7H3/t20-,21?,25-,26+,27+,28+/m1/s1

InChI-Schlüssel

BPFVQEAIYXWDCA-JZGMYGTFSA-N

SMILES

COCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC)C(=O)C4=C(C=C(C=C24)COC)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.